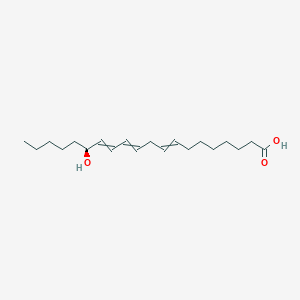

(15S)-15-hydroxyicosa-8,11,13-trienoic acid

Descripción general

Descripción

(15S)-15-hydroxyicosa-8,11,13-trienoic acid is a bioactive lipid molecule that belongs to the family of eicosanoids. These compounds are derived from arachidonic acid and play significant roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (15S)-15-hydroxyicosa-8,11,13-trienoic acid typically involves the oxidation of arachidonic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to specific carbon atoms in arachidonic acid, resulting in the formation of hydroperoxides. These hydroperoxides are then reduced to form the corresponding hydroxyl derivatives.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, utilizing genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, allowing for the efficient and scalable production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(15S)-15-hydroxyicosa-8,11,13-trienoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 15-keto-icosa-8,11,13-trienoic acid.

Reduction: Formation of 15-hydroxyicosanoic acid.

Substitution: Formation of 15-halogenated derivatives.

Aplicaciones Científicas De Investigación

(15S)-15-hydroxyicosa-8,11,13-trienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.

Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.

Industry: Utilized in the development of bioactive compounds and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (15S)-15-hydroxyicosa-8,11,13-trienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. By binding to these receptors, the compound can modulate the expression of genes involved in inflammation, lipid metabolism, and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

Prostaglandin E2 (PGE2): Another eicosanoid with similar roles in inflammation and cell signaling.

Leukotriene B4 (LTB4): A related compound involved in immune responses and inflammation.

15-Hydroxy-9-oxoprosta-11,13-dien-1-oic acid: A structurally similar compound with distinct biological activities.

Uniqueness

(15S)-15-hydroxyicosa-8,11,13-trienoic acid is unique in its specific interaction with PPARs and its ability to modulate gene expression. This sets it apart from other eicosanoids, which may act through different receptors and pathways.

Actividad Biológica

(15S)-15-hydroxyicosa-8,11,13-trienoic acid (15-HETrE) is a polyunsaturated fatty acid belonging to the eicosanoid family, derived from dihomo-gamma-linolenic acid (DGLA). This compound has garnered attention for its significant biological activities, particularly in inflammation modulation and potential therapeutic applications in various diseases.

Chemical Structure and Properties

15-HETrE has the following molecular characteristics:

- Molecular Formula: C20H34O3

- Molecular Weight: 322.5 g/mol

- Structure: The compound features multiple double bonds and a hydroxyl group at the 15th carbon position, which enhances its biological reactivity and interaction with various receptors.

Inhibition of Leukotriene Synthesis

Research indicates that 15-HETrE can inhibit leukotriene C4 synthesis in mouse peritoneal macrophages. This inhibition suggests a potential role in modulating inflammatory responses by influencing the production of eicosanoids, which are critical signaling molecules in inflammation and immune responses .

Interaction with Biological Receptors

15-HETrE interacts with several biological receptors, including:

- Peroxisome Proliferator-Activated Receptors (PPARs): These receptors play a key role in regulating fatty acid metabolism and inflammation. Activation of PPARs by 15-HETrE may enhance fatty acid oxidation and reduce insulin resistance .

- Cyclooxygenase and Lipoxygenase Inhibition: The compound exhibits dual inhibitory action on both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively. This property positions 15-HETrE as a potent anti-inflammatory agent .

Anti-inflammatory Effects

The anti-inflammatory properties of 15-HETrE have been demonstrated through various studies. For instance, it has been shown to modulate cytokine production and reduce oxidative stress markers in inflammatory conditions .

Cytotoxicity Against Cancer Cells

Recent studies have evaluated the cytotoxic effects of trienoic acids, including 15-HETrE, against various cancer cell lines. The compound exhibited moderate cytotoxicity against Jurkat (T-cell leukemia) and other cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and alteration of the cell cycle phases .

Study on Macrophage Function

In a study conducted by Chapkin et al. (1988), treatment with 15-HETrE resulted in decreased synthesis of leukotriene C4 in macrophages, highlighting its role in immune modulation . This finding supports the hypothesis that 15-HETrE may be beneficial in managing conditions characterized by excessive inflammation.

Antitumor Activity Assessment

A comparative analysis of trienoic acids revealed that compounds similar to 15-HETrE exhibited varying degrees of cytotoxicity against cancer cell lines. Notably, one derivative demonstrated an IC50 value of 0.1 µM against Jurkat cells, emphasizing the potential for further development as an anticancer therapeutic .

Comparative Analysis Table

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid | (5Z,8Z,11Z,13E)-15-hydroxyeicosatetraenoic acid | Additional double bond; distinct anti-inflammatory profile |

| 15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid | (5Z,8Z,11Z,13E)-15-hydroxyeicosapentaenoic acid | Longer chain length; potentially different biological effects |

| 13(S)-hydroxyoctadeca-9,11,15-trienoic acid | (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | Derived from arachidonic acid; different stereochemistry affects activity |

Propiedades

IUPAC Name |

(15S)-15-hydroxyicosa-8,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKXMNDGTWTNTP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=CC=CCC=CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390598 | |

| Record name | Bio1_001037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92693-02-2 | |

| Record name | Bio1_001037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.